molecular formula C21H30N2O4 B248431 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one

Katalognummer B248431
Molekulargewicht: 374.5 g/mol
InChI-Schlüssel: TZZFHXBYAWECQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one, also known as CPP or CPP-115, is a synthetic compound that belongs to the class of gamma-aminobutyric acid (GABA) analogs. It was developed as a potential treatment for various neurological and psychiatric disorders, including addiction, anxiety, and epilepsy. CPP-115 has shown promising results in preclinical studies, and its mechanism of action and physiological effects have been extensively investigated.

Wirkmechanismus

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 acts as a GABA aminotransferase inhibitor, which increases the availability of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity. By increasing GABA levels, this compound-115 can reduce excitatory neurotransmission and promote a state of calmness and relaxation.
Biochemical and Physiological Effects
This compound-115 has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and a decrease in drug-seeking behavior. It has also been shown to have anxiolytic and anticonvulsant effects in animal models. Additionally, this compound-115 has been shown to improve cognitive function and memory in preclinical studies.

Vorteile Und Einschränkungen Für Laborexperimente

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced on a large scale. It has also been extensively studied in preclinical models, which can provide a solid foundation for further research. However, one limitation of this compound-115 is that its effects may vary depending on the specific animal model or experimental conditions used.

Zukünftige Richtungen

There are several areas of research that could be explored further with 3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115. One potential avenue is the development of this compound-115 as a treatment for substance abuse disorders. It has shown promising results in preclinical models of addiction and could be further studied as a potential therapy for drug addiction. Additionally, the effects of this compound-115 on cognitive function and memory could be explored further, as it may have potential as a treatment for cognitive disorders such as Alzheimer's disease. Finally, the mechanism of action of this compound-115 could be further investigated to better understand its effects on neuronal activity and neurotransmitter systems.

Synthesemethoden

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 can be synthesized by reacting cyclopentylmagnesium bromide with 4-(3,4-dimethoxybenzoyl)piperazine in the presence of a palladium catalyst. The resulting intermediate is then treated with propionyl chloride to yield this compound-115. The synthesis process is relatively simple and can be conducted on a large scale.

Wissenschaftliche Forschungsanwendungen

3-Cyclopentyl-1-[4-(3,4-dimethoxy-benzoyl)-piperazin-1-yl]-propan-1-one-115 has been studied extensively in preclinical models of addiction, anxiety, and epilepsy. It has been shown to increase GABA levels in the brain, which can lead to a reduction in excitatory neurotransmission and a decrease in seizure activity. This compound-115 has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.

Eigenschaften

Molekularformel

C21H30N2O4

Molekulargewicht

374.5 g/mol

IUPAC-Name

3-cyclopentyl-1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C21H30N2O4/c1-26-18-9-8-17(15-19(18)27-2)21(25)23-13-11-22(12-14-23)20(24)10-7-16-5-3-4-6-16/h8-9,15-16H,3-7,10-14H2,1-2H3

InChI-Schlüssel

TZZFHXBYAWECQH-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC

Kanonische SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3CCCC3)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.